molecular formula C15H10BrN3O B11120919 4-bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide

4-bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide

Cat. No.: B11120919
M. Wt: 328.16 g/mol
InChI Key: ZAKMBONSCUHOOP-VCHYOVAHSA-N
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Description

4-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-cyanobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted benzohydrazides with various functional groups.

Scientific Research Applications

4-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its nonlinear optical properties, making it a candidate for optoelectronic applications.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(E)-(2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-fluoro-N’-[(pyridin-2-ylmethylene)benzohydrazide monohydrate

Uniqueness

4-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide is unique due to the presence of both bromine and cyano functional groups, which impart distinct chemical reactivity and potential biological activity. The combination of these groups can enhance its ability to interact with various molecular targets, making it a versatile compound for research and application in multiple fields.

Properties

Molecular Formula

C15H10BrN3O

Molecular Weight

328.16 g/mol

IUPAC Name

4-bromo-N-[(E)-(4-cyanophenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H10BrN3O/c16-14-7-5-13(6-8-14)15(20)19-18-10-12-3-1-11(9-17)2-4-12/h1-8,10H,(H,19,20)/b18-10+

InChI Key

ZAKMBONSCUHOOP-VCHYOVAHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)Br)C#N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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